molecular formula C23H38O2 B14300486 Tricosa-11,13-diynoic acid CAS No. 114411-78-8

Tricosa-11,13-diynoic acid

Cat. No.: B14300486
CAS No.: 114411-78-8
M. Wt: 346.5 g/mol
InChI Key: QHBLCLPTJPIXNH-UHFFFAOYSA-N
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Description

Tricosa-11,13-diynoic acid is a long-chain fatty acid with a unique structure characterized by two triple bonds at the 11th and 13th positions. This compound is known for its amphiphilic properties, making it a valuable component in various scientific and industrial applications. Its ability to form conjugated polymers through polymerization reactions has garnered significant interest in the fields of materials science and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricosa-11,13-diynoic acid typically involves the Cadiot-Chodkiewicz coupling reaction. This method employs a 1-iodo-1-alkyne and 10-undecynoic acid as starting materials . The reaction conditions often include the use of copper(I) iodide as a catalyst and diethylamine as a base, resulting in yields of approximately 55-60% .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Tricosa-11,13-diynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bonds results in the formation of saturated fatty acids.

    Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a suitable solvent.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.

Major Products:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Saturated fatty acids.

    Substitution: Esters, amides.

Scientific Research Applications

Tricosa-11,13-diynoic acid has a wide range of applications in scientific research:

Properties

114411-78-8

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

tricosa-11,13-diynoic acid

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-9,14-22H2,1H3,(H,24,25)

InChI Key

QHBLCLPTJPIXNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CC#CCCCCCCCCCC(=O)O

Origin of Product

United States

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